1-Adamantyl isocyanide
Overview
Description
1-Adamantyl isocyanide is an organic compound characterized by the presence of an adamantane structure bonded to an isocyanide group. The adamantane structure is a tricyclic hydrocarbon with a diamond-like framework, which imparts unique stability and rigidity to the molecule. The isocyanide group, known for its distinctive reactivity, consists of a carbon atom triple-bonded to a nitrogen atom. This combination makes this compound a compound of significant interest in various fields of chemistry and material science .
Mechanism of Action
Target of Action
The primary target of 1-Adamantyl Isocyanide is the C(sp3)−H bonds . The compound interacts with these bonds, leading to their oxidative functionalization .
Mode of Action
This compound exhibits a unique mode of action. It forms a photoactive electron−donor−acceptor complex with aromatic amines . This interaction leads to changes in the C(sp3)−H bonds, resulting in their oxidative functionalization .
Biochemical Pathways
The interaction of this compound with its targets affects several biochemical pathways. The compound is involved in the three-component cross-dehydrogenative coupling of aromatic tertiary amines with isocyanides and water . This process leads to the formation of amide products under very mild conditions .
Result of Action
The action of this compound at the molecular and cellular levels results in the formation of amide products . These products are formed under very mild conditions, suggesting that the compound’s action may have minimal adverse effects on cellular structures and functions .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound’s interaction with its targets and its role in biochemical pathways are facilitated by the presence of aromatic amines Additionally, the compound’s stability and efficacy may be affected by factors such as temperature and pH
Preparation Methods
1-Adamantyl isocyanide can be synthesized through several methods, with one of the most common routes involving the dehydration of 1-adamantyl formamide. The process typically involves the following steps :
Formylation of 1-adamantylamine: 1-Adamantylamine is reacted with formic acid to produce 1-adamantyl formamide.
Dehydration: The formamide is then dehydrated using a dehydrating agent such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature.
Purification: The crude product is purified through column chromatography to obtain pure this compound.
Industrial production methods may involve scaling up this process, ensuring careful control of reaction conditions to maximize yield and purity while minimizing exposure to hazardous reagents .
Chemical Reactions Analysis
1-Adamantyl isocyanide undergoes a variety of chemical reactions, primarily due to the unique reactivity of the isocyanide group. Some of the notable reactions include :
Nucleophilic Substitution (SN2): The isocyanide group can act as a nucleophile in SN2 reactions, replacing halogens or sulfonyl esters in alkyl halides to form secondary amides.
Multicomponent Reactions: It participates in multicomponent reactions such as the Ugi reaction, where it reacts with aldehydes, amines, and carboxylic acids to form peptidomimetic compounds.
Radical Reactions: The isocyanide group can also engage in radical reactions, forming imidoyl radicals that can undergo further transformations.
Common reagents used in these reactions include alkyl halides, aldehydes, amines, carboxylic acids, and various radical initiators. The major products formed from these reactions are often amides, peptidomimetics, and other complex organic molecules .
Scientific Research Applications
1-Adamantyl isocyanide finds applications in several scientific research areas :
Chemistry: It is used in the synthesis of heterocycles and complex organic molecules through multicomponent reactions.
Biology: The compound is explored for its potential in drug discovery, particularly in the design of peptidomimetics and other bioactive molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials, including functionalized nanoparticles and polymers.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
1-Adamantyl isocyanide can be compared with other isocyanides such as tert-butyl isocyanide, cyclohexyl isocyanide, and phenyl isocyanide . While all these compounds share the isocyanide functional group, this compound is unique due to the adamantane structure, which imparts greater stability and rigidity. This makes it particularly useful in applications requiring robust and stable molecules. Similar compounds include:
- tert-Butyl isocyanide
- Cyclohexyl isocyanide
- Phenyl isocyanide
- 2,6-Dimethylphenyl isocyanide
- Benzyl isocyanide
These compounds differ in their reactivity and applications, with this compound standing out for its unique structural properties .
Properties
IUPAC Name |
1-isocyanoadamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRJRJNIFAYHRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C12CC3CC(C1)CC(C3)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176630 | |
Record name | 1-Adamantyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22110-53-8 | |
Record name | 1-Adamantyl isocyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022110538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Adamantyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Isocyanoadamantane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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